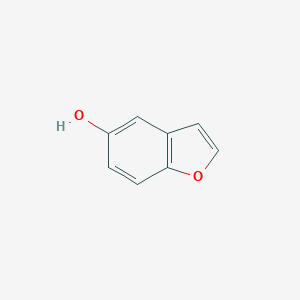

Benzofuran-5-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFOPMSVNDORMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470002 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-10-6 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Investigations of Benzofuran 5 Ol Derivatives

Anticancer Activity of Benzofuran-5-ol Analogues

Benzofuran (B130515) derivatives, including those with a 5-hydroxy (5-ol) or related functional groups, have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. researchgate.netrsc.org These compounds, both from natural sources and synthetic routes, have demonstrated cytotoxic effects against a variety of cancer cell lines. mdpi.commdpi.commdpi.com The introduction of certain substituents, such as halogens (bromine, chlorine, fluorine), has been shown to enhance the anticancer activity of the benzofuran scaffold. mdpi.comsemanticscholar.org

The anticancer activity of these compounds is often evaluated through in vitro assays that measure their ability to inhibit the growth of various human cancer cell lines, including those from leukemia, cervix carcinoma, lung cancer, colon cancer, liver cancer, and breast cancer. mdpi.comresearchgate.nettandfonline.comnih.gov The effectiveness of these derivatives can vary significantly based on their specific chemical structures and the type of cancer cell being targeted. researchgate.netnih.gov

Mechanistic Elucidation of Antitumor Actions

The anticancer effects of this compound derivatives and their analogues are attributed to a variety of mechanisms at the molecular and cellular levels. mdpi.com These compounds can interfere with fundamental processes required for tumor growth and survival, leading to cell death and inhibition of tumor progression. nih.govmdpi.com

Enzyme and Protein Kinase Inhibition

A key mechanism through which benzofuran derivatives exert their anticancer effects is the inhibition of various enzymes and protein kinases that are crucial for cancer cell signaling and proliferation. nih.gov Protein kinases, in particular, are attractive targets for cancer therapy as they regulate a majority of cellular processes, including division, metabolism, and survival. nih.govmdpi.comrsc.org

Benzofuran-based molecules have been identified as inhibitors of several important protein kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Several benzofuran derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis. ekb.egtandfonline.com By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby hindering tumor growth. tandfonline.com For example, certain 3-methyl- and 3-(morpholinomethyl)benzofuran derivatives have shown excellent VEGFR-2 inhibition at nanomolar concentrations. tandfonline.com

EGFR (Epidermal Growth Factor Receptor): Some pyrazolyl benzofuran derivatives have been hypothesized to act as inhibitors of EGFR, another critical protein kinase involved in cancer cell proliferation. ekb.eg

Other Kinases: Benzofuran derivatives have also been reported to inhibit other protein kinases such as mTOR, GSK-3β, Pim-1, Src kinase, and CDK2, which are involved in various signaling pathways that promote cancer development. rsc.orgresearchgate.net

The inhibition of these kinases disrupts downstream signaling pathways, leading to the suppression of cancer cell growth and survival. nih.govresearchgate.net

Cellular Pathway Modulation (e.g., Angiogenesis, Cell Cycle, Apoptosis Induction)

This compound analogues can modulate several critical cellular pathways to exert their antitumor effects.

Angiogenesis Inhibition: Many benzofuran derivatives act as angiogenesis inhibitors, which is the process of forming new blood vessels. ekb.egresearchgate.net This is often achieved through the inhibition of key signaling molecules like Hypoxia-Inducible Factor-1 (HIF-1) and VEGFR-2. tandfonline.comnih.gov For instance, a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were found to be HIF-1 inhibitors, suppressing the secretion of VEGF and exhibiting anti-angiogenic potential. nih.gov

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, most commonly the G2/M phase. mdpi.comresearchgate.netnih.gov This arrest prevents cancer cells from dividing and proliferating. For example, certain halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com Similarly, a novel benzofuran-isatin conjugate induced G1/G0 phase arrest in HT29 colorectal cancer cells. nih.gov This effect is often linked to the inhibition of microtubule polymerization. researchgate.netnih.gov

Apoptosis Induction: A primary mechanism of action for many benzofuran derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govmdpi.com This can be triggered through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. mdpi.commdpi.com Studies have shown that these compounds can lead to the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. mdpi.commdpi.com The pro-apoptotic activity is often confirmed by assays like Annexin V staining and caspase activity measurements. mdpi.comnih.gov For example, the benzofuran derivative BL-038 was shown to induce apoptosis in human chondrosarcoma cells through the intrinsic mitochondria-mediated pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3. mdpi.com

Reactive Oxygen Species (ROS) Generation and Modulation

Benzofuran derivatives can modulate the levels of reactive oxygen species (ROS) within cancer cells, often acting as pro-oxidants to induce oxidative stress and subsequent cell death. mdpi.comresearchgate.netnih.gov An increase in ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis. mdpi.commdpi.com

For instance, certain bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were shown to have pro-oxidative effects, increasing ROS levels in cancer cells. nih.gov Similarly, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited pro-oxidative effects, with one derivative causing a nine-fold increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in HepG2 cells. mdpi.com The benzofuran derivative BL-038 also induced apoptosis in human chondrosarcoma cells through the generation of ROS. mdpi.com

Cytokine Secretion Inhibition (e.g., IL-6)

Certain benzofuran derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from cancer cells. mdpi.comnih.gov IL-6 is a pleiotropic cytokine that can play a pathogenic role in various diseases, including cancer, by promoting chronic inflammation and tumor progression. mdpi.comresearchgate.net

Studies have demonstrated that halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate decreased IL-6 secretion in tested cancer cell lines, with a more pronounced effect observed in HepG2 cells. mdpi.com Another bromo derivative of the same parent compound, BM7, also suppressed IL-6 release in multiple human cancer cell lines. nih.gov This inhibition of IL-6 secretion represents another mechanism by which these compounds can exert their anticancer effects. mdpi.comnih.gov

Identification of Molecular Targets (e.g., Tubulin)

Tubulin, the protein subunit of microtubules, is a well-established and successful target for anticancer drug development. researchgate.netnih.gov Microtubules are essential for various cellular functions, including cell division, motility, and intracellular transport. nih.gov Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization. mdpi.comnih.govresearchgate.netnih.gov

These compounds bind to tubulin, often at the colchicine (B1669291) binding site, and disrupt the dynamic equilibrium of microtubule assembly and disassembly. researchgate.netnih.gov This leads to a decrease in cellular microtubules, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis. researchgate.netnih.gov For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were found to be potent inhibitors of tubulin polymerization, with some compounds being more active than the natural tubulin inhibitor combretastatin (B1194345) A-4 (CA4). nih.gov Molecular docking studies have further supported the interaction of these benzofuran derivatives with the colchicine binding pocket of tubulin. researchgate.netresearchgate.net However, it is noteworthy that not all cytotoxic benzofuran derivatives target tubulin, indicating the existence of other molecular targets and mechanisms of action. mdpi.com

Targeted Activity against Specific Cancer Cell Lines

Benzofuran derivatives have shown considerable promise as anticancer agents, with research highlighting their activity against various human cancer cell lines. researchgate.netactascientific.com

Breast Cancer: 3-acyl-5-hydroxybenzofuran derivatives have demonstrated antiproliferative effects against human breast cancer MCF-7 cells. nih.gov One particular compound in this series exhibited an IC₅₀ value of 43.08 μM. nih.gov Quantum Mechanics Polarized Ligand Docking (QPLD) studies suggest that these compounds may interact with the estrogen receptor alpha (ERα). nih.gov Furthermore, 5-hydroxybenzofuran derivatives have been identified as effective anti-estrogen breast cancer agents, characterized by strong hydrogen-bond interactions and significant inhibitory activity. researchgate.net

Prostate Cancer: Benzofuran-substituted chalcone (B49325) derivatives have been evaluated for their in vitro antitumor activity against human prostate (PC-3) cancer cell lines. rsc.org

Other Cancer Cell Lines: A benzofuran-pyrazole derivative has shown notable inhibitory effects on a range of cancer cells. rsc.org At a concentration of 10 μM, this compound demonstrated significant growth inhibition in leukemia K-562 (56.84%) and SR (60.89%) cells, non-small cell lung cancer NCI-H460 cells (80.92%), colon cancer HCT-116 cells (72.14%), CNS cancer U251 cells (73.94%), and melanoma LOX IMVI cells (72.69%). rsc.org Additionally, certain benzofuran derivatives have displayed cytotoxic activity against head and neck (SQ20B), ME-180, A549, ACHN, HT-29, and B-16 cancer cell lines. researchgate.netnih.gov

Antimicrobial and Antifungal Efficacy of this compound Compounds

The benzofuran nucleus is a key component in many compounds with demonstrated antimicrobial and antifungal properties. rsc.orgnih.gov

Antibacterial Activity against Gram-positive and Gram-negative Strains

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria:

Staphylococcus aureus: Several benzofuran derivatives have shown activity against S. aureus. rsc.orgderpharmachemica.com Some compounds exhibited inhibitory zones of 20-23 mm. rsc.org

Bacillus subtilis: Mono-benzofuran derivatives have been identified as potent inhibitors of B. subtilis growth, with one compound showing 70% growth inhibition at a concentration of 200 μM. nih.gov Other derivatives have also shown efficacy against B. subtilis. rsc.orgderpharmachemica.com

Enterococcus faecalis: Certain derivatives have demonstrated activity against this strain. mdpi.com

Gram-negative Bacteria:

Escherichia coli: Benzofuran derivatives have been tested against E. coli, with some showing notable inhibitory activity. rsc.orgderpharmachemica.commdpi.com

Pseudomonas aeruginosa: Activity against this strain has been reported for some benzofuran compounds. rsc.orgderpharmachemica.com

Klebsiella pneumoniae: Certain derivatives have shown promising activity against K. pneumoniae. rsc.org

Salmonella typhi: Compounds with a -Br substituent on the aryl ring demonstrated good inhibitory ability against S. typhi. nih.gov

Studies have indicated that the inhibitory activity of some synthesized benzofuran compounds against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov The hydrophilic-hydrophobic balance of these molecules appears to be a crucial factor for their biological activity. nih.gov

Antifungal Activity against Pathogenic Fungi

This compound derivatives have emerged as promising candidates for the development of new antifungal agents, exhibiting potent activity against a variety of pathogenic fungi. nih.govresearchgate.netnih.gov

Candida species:

Candida albicans: Many benzofuran-5-ols have shown good antifungal activity against C. albicans. researchgate.netnih.gov Some derivatives demonstrated a minimum inhibitory concentration (MIC) of 1.6 μg/mL, which was superior to fluconazole. researchgate.net

Candida krusei: Potent activity has been observed for some 2-amino-4-arylthio-5-hydroxybenzofurans against this species. nih.gov

Candida glabrata: Azole-bearing benzofuran derivatives have shown activity with MIC values ranging from 5-12.5 μg/mL. nih.gov

Aspergillus species:

Aspergillus niger: Several this compound derivatives have demonstrated potent antifungal activity against A. niger. nih.govjst.go.jp

Aspergillus fumigatus: Fused benzofuran derivatives have shown activity with an MIC of 25 μg/mL against this fungus. nih.gov

Cryptococcus neoformans: this compound derivatives have been synthesized and tested, with many showing good antifungal activity against this opportunistic yeast. researchgate.netnih.govjst.go.jp The activity of some compounds was comparable or superior to 5-fluorocytosine. nih.gov

The antifungal potency of certain benzofuran-based derivatives was found to be superior to their antibacterial activities. nih.gov

Identification of Fungal Molecular Targets (e.g., N-Myristoyltransferase (NMT))

A key molecular target for the antifungal action of some benzofuran derivatives is N-Myristoyltransferase (NMT). researchgate.netjst.go.jp NMT is an essential enzyme for the viability of various fungi, including pathogenic species like Candida albicans and Cryptococcus neoformans. jst.go.jp

Pyridyl-benzofuran derivatives, designed through structural modification of a known antifungal agent, have been evaluated for their inhibition of the NMT enzyme. nih.gov

Compounds with IC₅₀ values for enzyme inhibition as low as 0.0057 μM have been identified, demonstrating potent activity. nih.gov

One particular benzofuran derivative has shown the greatest antifungal activity identified to date in its class against NMT, with an IC₅₀ value of 0.00039 mM. researchgate.net The proposed mechanism of action involves the pyridine (B92270) nitrogen atom forming a hydrogen bond with an asparagine residue (Asn392) of NMT, and the pyridine ring fitting into a hydrophobic pocket of the enzyme. researchgate.net

The inhibition of NMT presents a novel mode of action for antifungal agents, and this compound scaffolds are considered promising leads for the development of such inhibitors. nih.govresearchgate.netjst.go.jp

Antioxidant Properties and Molecular Mechanisms

Benzofuran derivatives, including those with a 5-ol substitution, are recognized for their antioxidant properties. rsc.orgresearchgate.net

Research has shown that 7-methoxy-2,3-dimethylthis compound (B1246858) exhibits significant antioxidant activity.

These compounds can effectively scavenge free radicals, thereby reducing oxidative stress.

In vitro studies have demonstrated their ability to mitigate oxidative damage in cellular models, suggesting a protective role against diseases linked to oxidative stress.

The antioxidant activity of flavan-benzofurans has been demonstrated through their radical scavenging capabilities. acs.org

Anti-inflammatory and Analgesic Research

Benzofuran derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. rsc.orgresearchgate.net

Anti-inflammatory Activity:

Certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. rsc.org One compound, a piperazine (B1678402)/benzofuran hybrid, exhibited an excellent inhibitory effect on NO generation with an IC₅₀ value of 52.23 ± 0.97 μM and showed low cytotoxicity. researchgate.net

The anti-inflammatory mechanism of some derivatives may be linked to the NF-κB and MAPK signaling pathways. researchgate.net

Novel benzofuran compounds isolated from natural sources have demonstrated protective effects against glutamate-induced oxidative injury in microglia by upregulating heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. actascientific.com

Analgesic Activity:

The analgesic potential of benzofuran-pyrazole derivatives has been evaluated using the acetic acid-induced writhing test in mice. researchgate.net

Certain derivatives were found to have significant analgesic activity, with protection percentages ranging from 50.49% to 60.53%. researchgate.net

The condensed benzofuran-pyrimidine scaffold is a core structure in several compounds with reported anti-inflammatory and analgesic properties. brieflands.combrieflands.com

Antiviral Activities, including Anti-HIV Potency

The benzofuran scaffold has emerged as a significant pharmacophore in the development of novel antiviral agents, with numerous derivatives demonstrating potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govtandfonline.com Research has shown that the presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups on the benzofuran ring can enhance the anti-HIV-Reverse Transcriptase (RT) inhibitory activity, in some cases surpassing the potency of the standard drug atevirdine. tandfonline.com

A benzofuran derivative found in Eupatorium adenophorum, compound 56 , has exhibited antiviral effects against RSV LONG and A2 strains with IC50 values of 2.3 and 2.8 μM, respectively. rsc.org However, it also showed cytotoxicity with a CC50 value of 7.9 μM. rsc.org

The mechanisms through which benzofuran derivatives exert their antiviral effects are diverse. A primary target is the inhibition of viral enzymes crucial for replication.

Reverse Transcriptase (RT) Inhibition: Benzofuran compounds have been identified as potent inhibitors of HIV-1 RT. researchgate.netnih.gov Their efficacy is often compared to established HIV drugs like atervidine, which shares structural similarities. researchgate.netnih.gov

Protease (PR) Inhibition: In addition to RT, some benzofuran derivatives, such as benzofuran-carboxamides, have demonstrated inhibitory activity against HIV-1 protease, another key enzyme in the viral life cycle. nih.gov This dual-action potential makes them attractive candidates for further development. nih.gov

Stimulator of Interferon Genes (STING) Agonism: A recent study identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govnih.gov By activating STING, these compounds induce the production of type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections. nih.govnih.gov This host-targeting mechanism offers a broad-spectrum antiviral strategy. nih.gov These STING-agonist benzofurans have shown efficacy against human coronavirus 229E and SARS-CoV-2 at micromolar and nanomolar concentrations, respectively. nih.gov Their antiviral activity is dependent on IFN production, as they were inactive in cells lacking this capability. nih.govnih.gov

Neuroprotective Applications and Anti-Alzheimer's Disease Research

Benzofuran derivatives are being actively investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease (AD). rsc.orgrsc.org Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in the pathogenesis of AD. ontosight.ai

Several studies have highlighted the potential of benzofuran-based compounds as anti-Alzheimer's agents. rsc.orgresearchgate.netijpsonline.com For instance, the natural benzofuran-containing compound fomannoxin has demonstrated notable neuroprotective capabilities in an amyloid-β peptide model. ijpsonline.com Furthermore, an orally active and blood-brain barrier permeable benzofuran analog has shown potent anti-amyloid aggregation activity, offering a potential therapeutic avenue for AD. rsc.org

Iodinated pyridyl benzofuran derivatives have been developed as SPECT imaging probes for visualizing β-amyloid plaques, a hallmark of AD. plos.orgscienceopen.com These compounds, such as 2-(2-[18F]-fluoro-6-(methylamino)pyridin-3-yl)this compound (AZD4694), exhibit high affinity for Aβ aggregates. plos.orgscienceopen.com Similarly, 5- and 6-iodobenzofuran (B13004773) derivatives have shown excellent binding to Aβ40 aggregates with Ki values in the subnanomolar range. nih.gov

A series of novel benzofuran-based compounds were synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs). researchgate.net Compounds 7c and 7e displayed promising inhibitory activity with IC50 values of 0.058 and 0.086 μM, respectively, comparable to the standard drug donepezil (B133215) (IC50 = 0.049 μM). researchgate.net These compounds also exhibited strong antioxidant activity. researchgate.net Compound 7c was found to be non-toxic and ameliorated levels of malondialdehyde (MDA) and glutathione (B108866) (GSH), and reduced the expression of APP and Tau genes in AD rats. researchgate.net

Three benzofuran-type stilbenes, moracin O, R, and P, have demonstrated significant neuroprotective activity against glutamate-induced cell death. nih.gov Molecular docking studies suggest that these effects may be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov

Diverse Biological Activities and Therapeutic Potential

The therapeutic potential of benzofuran derivatives extends beyond antiviral and neuroprotective applications, encompassing a wide array of biological activities. rsc.orgrsc.orgresearchgate.net

Benzofuran-based compounds have shown promise as antiparasitic and antiprotozoal agents. rsc.orgrsc.orgresearchgate.net The benzofuran scaffold is considered a valuable starting point for the design of new drugs against various parasitic infections. researchgate.netnih.gov

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs. nih.gov Benzofuran derivatives have demonstrated significant potential in this area. nih.govrsc.orgresearchgate.net

Several studies have reported the synthesis of benzofuran derivatives with potent antitubercular properties. scispace.com For example, benzofuran-oxadiazole conjugates have been evaluated for their activity against Mycobacterium phlei and Mycobacterium tuberculosis H37RV. scispace.com Compounds with chlorine and bromine substitutions on the benzofuran ring showed the highest activity. scispace.com Specifically, a compound with bromine at the 6th position of the benzofuran ring was found to be the most potent against both mycobacterial strains. scispace.com In silico studies have also suggested that benzofuran derivatives can be stabilized at the active site of NarL, a transcriptional regulatory protein essential for the survival of M. tuberculosis in anaerobic conditions, indicating their potential as novel antituberculosis drugs. nih.gov

Benzofuran derivatives have been investigated for their role in managing metabolic disorders such as diabetes and hyperlipidemia. rsc.orgresearchgate.net

Antidiabetic Effects: Compounds containing the benzofuran moiety have shown significant antidiabetic properties. nih.gov For instance, certain benzofuran derivatives isolated from the fruits of Choerospondias axillaris exhibited superior α-glucosidase inhibitory activity compared to the standards quercetin (B1663063) and acarbose, with IC50 values as low as 2.26 ± 0.06 μM. mdpi.com Another study on benzofuran-based chromenochalcones identified compounds that significantly enhanced glucose uptake in L6-GLUT4myc myotubes. nih.gov For example, compound 24 increased glucose uptake by 249% at a 10 μM concentration. nih.gov In vivo studies in streptozotocin-induced diabetic rats showed that the most effective compounds significantly lowered blood glucose levels. nih.gov

Antihyperlipidemic Effects: Antihyperlipidemics are medications used to lower high levels of lipids (fats) in the blood, such as cholesterol and triglycerides. clevelandclinic.org Novel benzofuran-2-carboxamide (B1298429) derivatives have shown promising potential in the treatment of hyperlipidemia. nih.gov In a study using Triton WR-1339-induced hyperlipidemic rats, two compounds, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide , significantly reduced elevated plasma triglyceride and total cholesterol levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.gov

Data Tables

Table 1: Antiviral Activity of Benzofuran Derivatives

| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Source |

|---|---|---|---|---|

| Compound 56 | RSV LONG | 2.3 | 7.9 | rsc.org |

Table 2: Anti-Alzheimer's Activity of Benzofuran Derivatives (AChE Inhibition)

| Compound | IC50 (µM) | Standard Drug (Donepezil) IC50 (µM) | Source |

|---|---|---|---|

| 7c | 0.058 | 0.049 | researchgate.net |

Table 3: Antidiabetic Activity of Benzofuran-based Chromenochalcones (Glucose Uptake in L6-GLUT4myc myotubes at 10 µM)

| Compound | % Increase in Glucose Uptake | Source |

|---|---|---|

| 21 | 188 | nih.gov |

| 22 | 220.5 | nih.gov |

| 24 | 249 | nih.gov |

Cardiovascular Effects: Antihypertensive and Vasodilating Activities

Benzofuran derivatives have been a subject of interest in cardiovascular research due to their potential antihypertensive and vasodilating properties. mdpi.comresearchgate.net These compounds are recognized for their ability to relax vascular smooth muscle, a key mechanism in reducing blood pressure. jst.go.jp

Research into new 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids has identified several compounds with significant vasodilation activity. nih.gov When tested, a number of these derivatives exhibited greater potency than the reference drug, amiodarone (B1667116) hydrochloride. nih.gov The exploration of benzofuran–morpholinomethyl–pyrazoline hybrids has also yielded compounds with notable vasodilatory effects in isolated rat thoracic aortic rings. jst.go.jp Several of these hybrids demonstrated activity superior to prazocin, a standard alpha-blocker used in treating hypertension. jst.go.jp

The following table summarizes the vasodilating activity of selected benzofuran derivatives.

| Compound ID | Chemical Class | Vasodilating Activity (IC50) | Reference Compound | Reference IC50 |

| 4w | 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrid | 0.223 mM | Amiodarone hydrochloride | 0.300 mM |

| 4e | 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrid | 0.253 mM | Amiodarone hydrochloride | 0.300 mM |

| 4r | 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrid | 0.254 mM | Amiodarone hydrochloride | 0.300 mM |

| 3d | Benzofuran–morpholinomethyl–pyrazoline hybrid | 0.3185 mM | Prazocin | 0.487 mM |

| 5c | N-acetylpyrazoline derivative | 0.3704 mM | Prazocin | 0.487 mM |

Central Nervous System Modulation: Anticonvulsant and Antidepressant Studies

The benzofuran scaffold is a promising framework for the development of agents targeting the central nervous system. researchgate.net Studies have explored the potential of benzofuran derivatives as both anticonvulsant and antidepressant agents. researchgate.netresearchgate.net

In the realm of anticonvulsant activity, a series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated. nih.gov Several of these compounds showed potent, dose-dependent protection against electroshock-induced convulsions in animal models, with some exhibiting a higher protective index than standard drugs like valproate. nih.gov Specifically, certain benzofuran derivatives demonstrated significant potency in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMET) tests, which are standard models for screening anticonvulsant drugs. nih.gov

Regarding antidepressant effects, novel benzofuranylacryloylpiperazines have been synthesized and evaluated for their activity against tetrabenazine-induced ptosis in mice, a model used to screen for antidepressant potential. researchgate.net While less potent than the reference drugs, some of these derivatives showed a higher protective index. researchgate.net Additionally, a series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives were synthesized, with most compounds exhibiting excellent antidepressant activity in forced swimming tests. nih.gov

The table below presents findings from anticonvulsant studies of selected benzofuran derivatives.

| Compound ID | Test Model | Activity | Protective Index |

| N-(2-hydroxyethyl)stearamide | MES | ED50: 20.5 mg/kg | >48.8 |

| N-(2-hydroxyethyl)decanamide | MES | ED50: 22.0 mg/kg | >27.5 |

| N-(2-hydroxyethyl) palmitamide | MES | ED50: 23.3 mg/kg | >42.9 |

| Compound 11 | MES | ED50: 75 mg/kg (100% protection at 200 mg/kg) | 0.32 |

| Compound 10 | MES | ED50: 75 mg/kg (83% protection at 200 mg/kg) | 0.33 |

Antiplatelet Aggregation Studies

Derivatives of benzofuran have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.govacs.org Research has focused on the discovery of 2,3-dihydro acs.orgnih.govdioxino[2,3-g]benzofuran compounds as novel protease-activated receptor 4 (PAR4) antagonists. nih.govacs.org PAR4 is a receptor on human platelets that plays a role in thrombosis.

Notably, isomers 36 and 37 , which feature a phenoxyl methylene (B1212753) substitution, demonstrated potent in vitro antiplatelet activity. nih.govacs.org These compounds also showed improved metabolic stability in human liver microsomes compared to the reference compound BMS-986120. nih.govacs.org Furthermore, they exhibited potent ex vivo antiplatelet activity at specified concentrations without significantly impacting the coagulation system, suggesting a lower bleeding risk. nih.govacs.org Another study highlighted a dihydrobenzofuran derivative, 4-((2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxyphenol (35) , which showed better inhibitory activity against collagen-induced platelet aggregation than the standard drug tirofiban. actascientific.com

The following table details the in vitro antiplatelet activity of specific benzofuran derivatives.

| Compound ID | Target | In Vitro Antiplatelet Activity (IC50) |

| 37 | PAR4 | 14.26 nM |

| 36 | PAR4 | 26.13 nM |

Research on Bone Metabolic Regulation

Benzofuran derivatives have emerged as a new class of potential anabolic agents for bone, with studies focusing on their ability to promote osteoblast differentiation and enhance bone formation. nih.govnih.gov Osteoporosis is characterized by an imbalance where bone resorption exceeds bone formation, leading to decreased bone mass and strength. nih.gov

In one study, various benzofuran derivatives were synthesized and examined for their effects on osteoblast differentiation in mouse mesenchymal stem cells. nih.gov Among the tested compounds, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) showed potent activity in promoting osteoblast differentiation. nih.gov In a preclinical model using ovariectomized rats, this compound was found to increase femoral bone mineral density, bone volume, and mineral content. nih.gov The mechanism of action is suggested to be through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov

Another line of research identified substituted benzothiophene (B83047) and benzofuran compounds as enhancers of Bone Morphogenetic Protein-2 (BMP-2) expression, a key signaling molecule in bone formation. nih.gov Several benzofuran analogues showed high BMP-2 up-regulation rates in vitro and demonstrated efficacy in preventing bone loss in animal models. nih.gov

The table below summarizes the effects of a key benzofuran derivative on bone parameters.

| Compound ID | Animal Model | Effect on Femoral Bone Mineral Density | Effect on Bone Volume and Mineral Content |

| 23d | Ovariectomized Rats | Increased | Increased in femoral diaphysis cortical bone |

Structure Activity Relationship Sar and Derivatization Studies of Benzofuran 5 Ol

Systematic Investigation of Substituent Effects on Bioactivity

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the benzofuran core. semanticscholar.orgrsc.org SAR studies have been instrumental in identifying key structural features that modulate the efficacy and selectivity of these compounds.

The position and chemical nature of functional groups on the benzofuran ring system play a pivotal role in determining the biological activity of its derivatives. nih.govrsc.org

C-2 Position: Substitutions at the C-2 position of the benzofuran ring are critical for cytotoxic activity. The introduction of an ester group or a heterocyclic ring at this position has been shown to be a key determinant of a compound's cytotoxic potential. semanticscholar.orgrsc.org For instance, 2-aryl-5-hydroxy benzofuran ethyl formate (B1220265) has been used as a scaffold for creating new anti-inflammatory agents. nih.gov Additionally, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position have demonstrated good antibacterial activity. nih.gov The presence of a 3,4,5-trimethoxybenzoyl group at the C-2 position is also a significant factor for the antiproliferative activity of benzofuran derivatives. mdpi.com

C-3 Position: The C-3 position is another key site for structural modifications that can significantly impact bioactivity. nih.gov Introducing a methyl group at the C-3 position of certain benzofuran derivatives has been shown to significantly increase their antiproliferative activity against various cancer cell lines. mdpi.com In a series of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone derivatives, the phenyl group is attached via a carbonyl group at the C-3 position, and this structural arrangement is believed to contribute to its potential biological activities. ontosight.ai

C-5 Position: The C-5 position is frequently substituted to modulate the biological properties of benzofuran derivatives. The introduction of substituents such as halogens, amino groups, and carbamoyl (B1232498) groups at this position is closely related to their antibacterial and osteoblastogenic activities. rsc.orgjst.go.jp For example, the introduction of a halogen or nitrile group at the C-5 position resulted in moderate osteoblastogenic activity. jst.go.jp Conversely, the presence of amino and carboxyl groups at this position markedly reduced this activity. jst.go.jp

C-6 Position: Substitutions at the C-6 position have been found to greatly impact the antibacterial activity of benzofuran derivatives. nih.gov Compounds bearing a hydroxyl group at C-6 have exhibited excellent antibacterial activities. nih.gov In contrast, blocking the C-6 hydroxyl group resulted in a loss of antibacterial activity, indicating its necessity for the observed effect. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents have a profound effect on the bioactivity of benzofuran derivatives. Electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring and in the para position of an attached aryl ring tend to increase potency. nih.gov Conversely, compounds with electron-donating groups were found to have weaker antimicrobial activity. nih.gov

A summary of the influence of various substituents on the bioactivity of benzofuran derivatives is presented in the interactive table below.

| Position | Substituent | Effect on Bioactivity |

| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity. semanticscholar.orgrsc.org |

| C-2 | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Good antibacterial activity. nih.gov |

| C-3 | Methyl Group | Increased antiproliferative activity. mdpi.com |

| C-5 | Halogen, Nitrile Group | Moderate osteoblastogenic activity. jst.go.jp |

| C-5 | Amino, Carboxyl Group | Reduced osteoblastogenic activity. jst.go.jp |

| C-6 | Hydroxyl Group | Essential for antibacterial activity. nih.gov |

The hydroxyl group at the C-5 position of the benzofuran ring is a critical functional group that significantly influences the biological activity of these compounds. nih.govrsc.org Its presence is often associated with a range of pharmacological effects, including antifungal and antioxidant properties.

Research has shown that benzofuran-5-ol derivatives are potent antifungal agents. nih.govresearchgate.net It is hypothesized that these compounds may be metabolized to benzoquinone derivatives, which possess a quinonoid structure and exhibit potent antifungal activity. researchgate.net The introduction of substituents on the 5-position hydroxyl group is also closely linked to the antibacterial activity of benzofuran derivatives. rsc.org

Furthermore, the phenolic hydroxy group of benzofuran has been found to be crucial for modulating anticancer activity. mdpi.com The hydrogen-donating nature of this group facilitates favorable interactions with biological targets, thereby inducing cytotoxic properties. mdpi.com For example, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid has been reported to have better antioxidant activity than the congener compound Trolox C. nih.gov

The table below summarizes the biological activities associated with the C-5 hydroxyl group in benzofuran derivatives.

| Biological Activity | Key Findings |

| Antifungal | This compound derivatives show potent antifungal activity, possibly through metabolization to active benzoquinones. researchgate.net |

| Anticancer | The phenolic hydroxyl group is crucial for modulating anticancer activity by promoting interactions with target molecules. mdpi.com |

| Antioxidant | The C-5 hydroxyl group contributes to the antioxidant properties of benzofuran derivatives. nih.gov |

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological efficacy of benzofuran derivatives. Chiral centers within a molecule can lead to the existence of enantiomers, which may exhibit different pharmacological activities.

For instance, the enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrothis compound derivatives has been achieved, highlighting the importance of obtaining optically pure compounds for medicinal chemistry applications. semanticscholar.org In one study, various lipases were used for the kinetic resolution of a racemic acetate (B1210297) derivative, demonstrating high enantioselectivity towards the corresponding hydroxy benzofuranone. semanticscholar.org

The specific stereochemistry, often denoted by (R) or (S) configurations at chiral centers, is crucial for the interaction of a drug molecule with its biological target. The (2R,3R) notation in a dihydrobenzofuran derivative indicates a specific three-dimensional arrangement of its atoms, which is critical for its biological activity. ontosight.ai

Significance of the Hydroxyl Group at C-5 Position

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools for predicting the bioactivity of new, unsynthesized compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on benzofuran derivatives to understand the structural requirements for their various biological activities. For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. nih.gov This model, which had a high correlation coefficient (R² = 0.816), described the bioactivity of the synthesized analogs and helped to identify the key physicochemical parameters influencing their vasodilation activity. nih.govmdpi.com

In another study, a QSAR model was developed for benzofuran–morpholinomethyl–pyrazoline hybrids as vasorelaxant agents. jst.go.jpjst.go.jp The study revealed a correlation between the observed vasorelaxant activities and various physicochemical parameters, particularly solubility, as well as structural connectivity and energetic quantities. jst.go.jp Such models are expected to form the basis for the design and development of novel inhibitors for various targets. researchgate.net

For a series of novel DNA-targeted chemotherapeutic agents based on the benzofuran scaffold, a non-linear QSAR model was built using gene expression programming, which showed good predictive stability. researchgate.net QSAR models have also been used to predict the antioxidant activity of benzofuran derivatives. nih.gov

Molecular Hybridization Approaches for Enhanced Bioactivity Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially enhanced biological activity or a modified selectivity profile. mdpi.com This approach has been successfully applied to the benzofuran scaffold to develop new therapeutic agents.

For example, novel hybrid derivatives incorporating benzofuran, imidazole, and quinazolinone pharmacophores have been designed using a molecular hybridization approach. nih.govresearchgate.net These hybrids were designed to mimic known aromatase inhibitors and were shown to fit properly within the aromatase binding site in docking studies, suggesting their potential as aromatase inhibitors. nih.gov

In another study, a series of 2-substituted-3H-benzofuro[3,2-e]benzofurans were synthesized through molecular hybridization and screened for their antimycobacterial activity. nih.gov This approach has also been utilized to create benzofuran–pyrazole (B372694)–pyridine-based molecules for the management of osteoarthritis. mdpi.com The hybridization of benzofuran, pyrazole, and substituted pyridine (B92270) nuclei in the same architecture led to significant anti-inflammatory activity. mdpi.com

Furthermore, benzofuran–morpholinomethyl–pyrazoline hybrids have been synthesized and shown to possess significant vasodilation properties. jst.go.jp The combination of these different heterocyclic moieties in a single scaffold is a promising strategy for the development of new bioactive compounds. mdpi.com

Strategies for Chemical Derivatization to Optimize Research Applications

Chemical derivatization of the this compound scaffold is a key strategy to optimize its biological activity and explore its potential for various research applications. nih.govresearchgate.net This involves the synthesis of a series of derivatives with systematic modifications to the core structure to investigate the structure-activity relationships. jst.go.jp

A common strategy is the introduction of various substituents at different positions of the benzofuran ring. For example, a series of benzofuran derivatives with various substituents at the 3- and 5-positions were synthesized to find novel osteoblastogenic compounds. jst.go.jp This led to the identification of a 3,5-disubstituted benzofuran as a useful scaffold for orally active osteogenic compounds. jst.go.jp

The synthesis of this compound derivatives has been a focus for developing potent antifungal agents. nih.govresearchgate.net These derivatives have shown good antifungal activity against a range of fungal species. nih.gov Similarly, the synthesis of halogenated derivatives of benzofurans has been explored, as the presence of halogens can increase the cytotoxic activity and selectivity of these compounds. mdpi.com

The development of new synthetic methods also plays a crucial role in the derivatization of this compound. For instance, microwave-assisted synthesis has been employed to create benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds with anticancer activity. rsc.org

Synthesis of Novel Analogues

The synthesis of novel analogues of this compound is a key strategy in medicinal chemistry to discover compounds with enhanced or novel biological activities. Research has demonstrated that modifications at various positions of the benzofuran ring system can lead to potent agents for a range of therapeutic applications, including antifungal, antitubercular, and bone-regeneration therapies.

Researchers have synthesized a series of this compound derivatives and evaluated them for antifungal activity against pathogenic fungi like Candida and Aspergillus species. uni.lunih.gov Certain analogues demonstrated antifungal activity that was superior or comparable to the standard drug 5-fluorocytosine, completely inhibiting fungal growth at MIC levels ranging from 1.6 to 12.5 µg/mL. americanelements.com This suggests that the this compound scaffold is a promising lead for developing new antifungal agents. uni.luamericanelements.com Structure-activity relationship (SAR) studies have further refined the understanding of this scaffold; for instance, methylation at the C2 and C3 positions can enhance lipophilicity and metabolic stability, respectively, which are important for antifungal potency.

In a different therapeutic area, novel 3,5-disubstituted benzofuran derivatives have been synthesized to find orally active osteogenic drugs. ontosight.ai SAR studies of these analogues revealed that the introduction of electron-withdrawing groups like halogens or a nitrile group at the 5-position resulted in moderate osteoblastogenic activity. ontosight.ai However, a strongly electron-withdrawing group like trifluoromethyl reduced this activity. ontosight.ai One promising compound from this research, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, not only showed potent activity in promoting osteoblast differentiation but also demonstrated good oral absorption in rats. ontosight.ai

Furthermore, the benzofuran scaffold has been utilized to develop new antitubercular agents. By synthesizing hybrid molecules containing a pyrazole ring system attached to the benzofuran core, researchers have created potent compounds against multidrug-resistant M. tuberculosis strains.

Table 1: Examples of Synthesized this compound Analogues and Their Biological Activity

Derivatization for Analytical Enhancement (e.g., Chromatographic Detection)

Chemical derivatization is a critical technique used to improve the analytical properties of compounds for chromatographic analysis, enhancing volatility, thermal stability, and detectability. scitoys.com For benzofuran derivatives, this is particularly relevant when direct analysis is challenging.

A notable example involves the analysis of 2-chloromethylbenzofuran, a pharmaceutical intermediate. Direct analysis by liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure ionization proved unsuccessful. To overcome this, a method incorporating post-column derivatization was developed. After separation on the HPLC column, the chloromethylbenzofuran was reacted with a derivatizing agent, yielding a new molecule amenable to MS analysis using atmospheric pressure chemical ionization (APCI). This strategy of modifying the analyte after separation but before detection is a powerful tool for compounds that are otherwise difficult to detect. scitoys.com This approach allowed for the successful measurement of an impurity in the chloromethylbenzofuran starting material that was being incorporated into the final drug substance.

Incorporation of Diverse Heterocyclic Moieties

A highly effective strategy in drug design is the molecular hybridization of the this compound scaffold with other heterocyclic rings. This approach aims to combine the pharmacophoric features of different ring systems to create hybrid molecules with synergistic or novel biological activities.

Pyrimidine (B1678525) Derivatives: Benzofuran chalcones serve as key intermediates for synthesizing benzofuran-pyrimidine hybrids. These compounds are created by reacting the chalcones with agents like urea, thiourea, or guanidine (B92328) hydrochloride. The resulting molecules, which incorporate hydroxypyrimidines, thiopyrimidines, or aminopyrimidines, have shown significant potential as broad-spectrum antimicrobial agents. The rationale for this hybridization is that the pyrimidine ring is a crucial component in many biological processes, and its combination with the benzofuran core can target essential pathways in microbes, such as the inhibition of Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in forming bacterial and fungal cell walls.

Pyrazole and Thiazole Derivatives: The benzofuran nucleus has been successfully combined with other five-membered heterocycles like pyrazole and thiazole. Benzofuran-pyrazole hybrids have been synthesized and identified as potent antitubercular agents. In other studies, the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives has yielded compounds with good antimicrobial activity. americanelements.com Fused systems, such as benzofuro[6,7-d]thiazoles, have also been developed and showed potent antifungal activity against Candida and Aspergillus species.

Other Heterocycles: The versatility of the benzofuran scaffold allows for its combination with a wide array of other heterocyclic systems. Fused benzofuran derivatives containing coumarin (B35378) and pyridine rings have been synthesized and evaluated for their antibacterial and antifungal properties. americanelements.com Additionally, the introduction of piperazine (B1678402) moieties has been explored to develop novel agents with anti-inflammatory and anti-cancer activities.

Table 2: Incorporation of Heterocyclic Moieties into the Benzofuran Scaffold

Table of Compound Names and PubChem CIDs

Computational and in Silico Approaches in Benzofuran 5 Ol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interaction between a ligand, such as a benzofuran-5-ol derivative, and its protein target at the atomic level.

In a recent study, the interaction of 2-(4-Hydroxy-phenyl)this compound with human estrogen receptor beta (ERβ) and androgen receptor (AR) was investigated using molecular docking simulations. nih.govspringermedizin.de The study aimed to evaluate the binding affinity and interaction profile of the compound with these receptors, which are significant targets in prostate cancer research. The results, detailed in the table below, show the binding energies and interacting amino acid residues.

| Receptor | Total Energy (kcal/mol) | VDW Energy (kcal/mol) | H-Bond Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|---|

| ERβ | -87.29 | -83.41 | -3.88 | GLN711, GLU681, GLY683, VAL684, VAL685, LEU744, MET745, ARG752, LYS808 |

The docking analysis revealed that 2-(4-Hydroxy-phenyl)this compound exhibits a favorable binding affinity for the ERβ receptor, with a total energy of -87.29 kcal/mol. nih.govspringermedizin.de The interaction is primarily driven by van der Waals forces, with a smaller contribution from hydrogen bonding. nih.govspringermedizin.de The specific amino acid residues involved in the interaction provide a structural basis for the observed binding. nih.govspringermedizin.de

Similarly, docking studies on other benzofuran (B130515) derivatives have highlighted their potential to interact with various biological targets. For instance, a study on 2'-substituted triclosan (B1682465) derivatives, including a benzofuran-6-ol compound, showed potent interactions with Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). semanticscholar.org The most stable derivative identified was 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol, with a re-rank docking score of -145.497 kcal/mol. semanticscholar.org These findings underscore the utility of molecular docking in identifying and optimizing lead compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and other molecular properties of compounds like this compound. core.ac.ukaspbs.com DFT methods can provide insights into the geometry, thermodynamic stability, and spectroscopic properties of molecules. semanticscholar.orgnih.gov

A study on 2-phenylbenzofuran (B156813) derivatives utilized DFT calculations with the GGA-PBE functional and a 6-31G(d,p) basis set to investigate their properties. physchemres.org The calculations provided information on the optimized geometry, molecular electrostatic potential, and nonlinear optical (NLO) properties. physchemres.org The study found that the calculated bond lengths and angles were in good agreement with experimental data, validating the computational method used. physchemres.org

Another study focused on a novel benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270), employing DFT at the B3LYP/6-311++G(d,p) level of theory. semanticscholar.org These calculations were used to determine theoretical electronic absorption spectra, which showed good agreement with experimental results. semanticscholar.org The study also used natural bond orbital (NBO) analysis to investigate hyperconjugative interactions within the molecule. semanticscholar.org

Prediction of Pharmacokinetic and Pharmacodynamic Properties through Computational Models

Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ucl.ac.uk These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and pharmacodynamic profiles. researchgate.net

Several online tools and software packages, such as SwissADME, pkCSM, and admetSAR, are available for predicting ADMET properties. ucl.ac.ukresearchgate.net These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate parameters like oral bioavailability, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. ucl.ac.ukcsfarmacie.cz

For example, a study on 2'-substituted triclosan derivatives, which included a benzofuran-6-ol compound, predicted their ADME properties. semanticscholar.org The results indicated that all the designed compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. semanticscholar.org Most compounds were predicted to have high gastrointestinal absorption and were non-inhibitors of several cytochrome P450 isozymes. semanticscholar.org

Similarly, computational analysis of fruquintinib, a drug containing a benzofuran scaffold, provided insights into its pharmacokinetic properties. csfarmacie.cz The in silico descriptors supported its oral administration and suggested a low potential for crossing the blood-brain barrier. csfarmacie.cz

Benzofuran 5 Ol As a Pharmaceutical Intermediate and Lead Compound in Drug Discovery

Strategic Importance in Rational Drug Design and Development

Rational drug design is a targeted approach to developing new medicines, relying on a deep understanding of a biological target's three-dimensional structure. In this context, benzofuran-5-ol serves as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. taylorandfrancis.com This adaptability makes it a valuable starting point for medicinal chemists. taylorandfrancis.comresearchgate.net

The benzofuran (B130515) core, and specifically the 5-hydroxy group, allows for a variety of chemical modifications. researchgate.net This enables the creation of a diverse library of derivatives, each with unique structural and electronic properties. researchgate.net By strategically modifying the this compound scaffold, researchers can fine-tune the compound's interaction with specific enzymes or receptors, a key principle of rational drug design. mlsu.ac.innih.gov This process of structure-activity relationship (SAR) studies helps in optimizing the potency and selectivity of potential drug candidates. researchgate.netresearchgate.net

The inherent biological activities of benzofuran derivatives, which include antimicrobial, anti-inflammatory, and antitumor properties, further underscore their importance. nih.govrsc.org This pre-existing bioactivity provides a strong foundation for the development of new drugs. The ability to synthesize a wide array of derivatives from this single scaffold accelerates the drug discovery process, allowing for the rapid exploration of chemical space to identify promising lead compounds. mdpi.com

Contribution to the Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the development of a variety of novel therapeutic agents targeting a range of diseases. Its derivatives have shown significant potential across several key therapeutic areas.

Antifungal Agents: Research has demonstrated that derivatives of this compound exhibit potent antifungal activity. nih.govresearchgate.net Some of these compounds have shown efficacy comparable or superior to existing antifungal drugs like 5-fluorocytosine. nih.gov They have been found to inhibit the growth of various fungal species, including Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net The proposed mechanism for this antifungal action involves the metabolism of benzofuran-5-ols into benzoquinone derivatives within the fungal cells, which then exhibit potent antifungal effects. researchgate.net

Anticancer Agents: this compound derivatives have also emerged as promising candidates in the fight against cancer. nih.govrsc.org For instance, 3-acyl-5-hydroxybenzofuran derivatives have demonstrated antiproliferative activity against human breast cancer cells (MCF-7). nih.gov The mechanism of action for many benzofuran-based anticancer agents involves the inhibition of key cellular processes such as tubulin polymerization, angiogenesis, and the activity of various protein kinases. taylorandfrancis.com

Antimicrobial and Other Activities: Beyond antifungal and anticancer applications, the benzofuran scaffold is a building block for agents with a broad spectrum of antimicrobial activity. researchgate.netnih.gov Derivatives have been synthesized that show activity against various bacterial strains. rsc.org Furthermore, the benzofuran nucleus is found in compounds with anti-inflammatory, antioxidant, and antiviral properties, highlighting the diverse therapeutic potential of this chemical class. rsc.orgactascientific.comrsc.org

Table 1: Selected this compound Derivatives and Their Therapeutic Potential

| Derivative Class | Therapeutic Area | Key Findings |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | Antifungal | Potent activity against C. krusei, C. neoformans, and A. niger. nih.gov |

| 3-Acyl-5-hydroxybenzofurans | Anticancer | Exhibited antiproliferative effects against human breast cancer MCF-7 cells. nih.gov |

| 2,3-Dihydro-1-benzofuran-5-ols | Neuroprotective | Analogues of alpha-tocopherol (B171835) that inhibit lipid peroxidation and show potential in treating CNS trauma. nih.gov |

Exploration in Preclinical and Clinical Drug Development Pipelines

The journey of a drug from the laboratory to the patient is a long and rigorous process involving preclinical testing and multiple phases of clinical trials. delta4.ai Promising compounds identified from initial screenings, such as derivatives of this compound, first undergo extensive preclinical evaluation. astrazeneca.com This stage involves in vitro (laboratory) and in vivo (animal) studies to assess the compound's efficacy and safety profile. delta4.ai

The preclinical success of many benzofuran derivatives, particularly in oncology and infectious diseases, suggests that some of these compounds are likely progressing through the early stages of the drug development pipeline. The goal of preclinical studies is to gather sufficient data on a drug candidate's safety and efficacy to justify moving forward to human clinical trials. astrazeneca.com The transition from preclinical to clinical development represents a significant milestone, indicating a compound's potential to become a future therapeutic agent. astrazeneca.com The continued exploration of this compound and its derivatives in these pipelines holds promise for the future of medicine.

Emerging Research Directions and Future Perspectives for Benzofuran 5 Ol Chemistry and Biology

Discovery of Unexplored Biological Activities and Therapeutic Niches

While the benzofuran-5-ol core has been extensively studied for certain biological effects, its full potential remains to be unlocked. The existing body of research provides a strong foundation for exploring new therapeutic applications.

Established Activities as a Launchpad: Derivatives of this compound have demonstrated significant promise in several areas:

Antifungal Agents: this compound derivatives have shown potent antifungal activity against a range of pathogens, including Candida species, Aspergillus species, and Cryptococcus neoformans. researchgate.netnih.gov Some synthesized compounds exhibited efficacy that was comparable or superior to the standard drug 5-fluorocytosine, suggesting that the this compound scaffold is a promising lead for developing new antifungal treatments. nih.gov

Anticancer Potential: In the realm of oncology, 3-acyl-5-hydroxybenzofuran derivatives have displayed antiproliferative effects against human breast cancer (MCF-7) cells. nih.gov Further research has focused on developing benzofuran (B130515) derivatives as selective inhibitors for targets like VEGFR-2, which is crucial in the angiogenesis of tumors, particularly in non-small cell lung cancer. tandfonline.com

Antioxidant and Neuroprotective Effects: The phenolic hydroxyl group in this compound contributes to significant antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress. rsc.org This activity suggests a potential role in mitigating conditions associated with oxidative damage, such as neurodegenerative diseases. For instance, certain 2-arylbenzofuran derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase and reducing oxidative stress. tandfonline.com

Antiviral Activity: Recent studies have identified benzofuran derivatives as agonists of the STING (stimulator of interferon genes) pathway, which is crucial for innate immune responses. This has led to the development of compounds with broad-spectrum antiviral activity, including against human coronaviruses. nih.gov

Future research will likely delve into less-explored areas such as anti-inflammatory, immunomodulatory, and anti-parasitic activities, building upon the diverse pharmacological profile of the broader benzofuran class of compounds. rsc.orgresearchgate.netactascientific.com The development of multi-target drugs, where a single this compound derivative can act on multiple pathological pathways, is a promising strategy for complex diseases like Alzheimer's. tandfonline.com

Advancements in Sustainable Synthetic Methodologies

The increasing emphasis on green chemistry is steering the synthesis of this compound and its derivatives towards more environmentally friendly methods. Traditional synthetic routes often involve harsh conditions, hazardous solvents, and by-products that are difficult to manage.

Modern Green Approaches: Researchers are actively developing and implementing sustainable protocols for benzofuran synthesis:

Electrochemical Synthesis: A novel approach involves the electrochemical oxidation of hydroquinone (B1673460) in the presence of nucleophiles. researchgate.net This method can be performed in green solvents like ethanol-water mixtures, uses carbon electrodes, and proceeds without the need for chemical reagents or catalysts, representing a clean and efficient pathway. researchgate.netarchivepp.com

Use of Recyclable Catalysts: Methodologies using recyclable catalysts such as Amberlyst-15®, an ion-exchange resin, have been developed. eurekaselect.com One such protocol allows for the synthesis of 3-benzoyl-5-hydroxy benzofuran derivatives in high yields at room temperature using polyethylene (B3416737) glycol (PEG-400) as a benign solvent medium. The catalyst can be recovered and reused, minimizing waste. eurekaselect.com

Aqueous Reaction Media: Palladium-catalyzed coupling reactions have been adapted to run in water-based solvent systems, significantly reducing the reliance on volatile and toxic organic solvents like pyridine (B92270) or N,N-dimethylformamide (DMF). scielo.org.mx

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes, which aligns with the principles of green chemistry. rsc.org

Future advancements are expected to focus on one-pot syntheses, the use of biocatalysts, and reactions in solvent-free conditions or in biodegradable solvents to further minimize the environmental impact of producing these valuable compounds. rsc.orgorganic-chemistry.org

Development of Highly Selective and Reduced-Toxicity this compound Agents

A critical challenge in drug development is maximizing therapeutic efficacy while minimizing off-target effects and toxicity. For this compound derivatives, this involves designing molecules with high selectivity for their intended biological targets.

Strategies for Enhanced Selectivity and Safety:

Targeted Drug Design: Research is being directed towards designing benzofuran derivatives that selectively inhibit specific enzymes or receptors. For example, efforts to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) aim to target tumor angiogenesis specifically. tandfonline.com To assess selectivity, potent compounds are often tested against non-tumorigenic cell lines to ensure they preferentially affect cancer cells. tandfonline.com

Multi-Target Ligands: For complex diseases, designing agents that can modulate multiple targets simultaneously can offer a better therapeutic outcome and potentially reduce the toxicity associated with high doses of single-target drugs. tandfonline.com Derivatives of 2-arylbenzofuran have been synthesized as dual inhibitors of cholinesterase and β-secretase for Alzheimer's disease therapy. tandfonline.com

Structural Modifications to Reduce Toxicity: The toxicity of a compound can be modulated through structural changes. For instance, in the development of STING agonists, modifications to the benzofuran scaffold are being explored to increase antiviral activity while potentially reducing toxicity. nih.gov The structure-activity relationship (SAR) studies are crucial in identifying which substitutions on the benzofuran ring enhance activity against pathogens without increasing cytotoxicity to host cells. nih.govresearchgate.net

The future in this domain lies in the integration of computational modeling and in silico screening to predict the selectivity and toxicity profiles of new this compound derivatives before their synthesis. nih.govnih.gov This rational design approach will accelerate the discovery of drug candidates with improved safety profiles, paving the way for their successful clinical translation.

Q & A

Q. What are the standard synthetic routes for Benzofuran-5-ol, and how are reaction conditions optimized?

this compound can be synthesized via modified Rap–Stoermer reactions, where hydroxyacetophenone derivatives react with halogenated reagents (e.g., 2-bromoacetophenone) under basic conditions to form the benzofuran scaffold . Optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., K₂CO₃). For derivatives, click chemistry with azide-alkyne cycloaddition is effective for introducing triazole moieties, requiring Cu(I) catalysts and inert atmospheres .

Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?

- Structural characterization : Use -NMR and -NMR to confirm the aromatic protons and carbon framework. Mass spectrometry (MS) validates molecular weight .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity, as reported in commercial catalogs .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives .

Q. How should researchers design initial bioactivity screens for this compound derivatives?

Begin with in vitro assays against model microbial strains (e.g., Candida albicans for antifungal activity) using broth microdilution methods to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) to validate results. Structural analogs with hydroxyl or halogen substituents often show enhanced activity .

Advanced Research Questions

Q. How can researchers systematically address contradictions in reported pharmacological data for this compound analogs?

- Meta-analysis : Conduct systematic literature reviews using databases (PubMed, Google Scholar) with MeSH terms like "this compound" and "antifungal activity" to identify trends .

- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., identical microbial strains, culture media) to isolate variables like pH or incubation time .

- Structure-activity relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity discrepancies .

Q. What strategies are effective in optimizing multi-step synthetic routes for this compound derivatives with complex substituents?

- Modular synthesis : Divide the route into stages (e.g., scaffold formation → functionalization). For example, introduce propargyl groups via nucleophilic substitution before click chemistry .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during harsh reactions (e.g., Friedel–Crafts alkylation) .

- Yield optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and monitor intermediates with thin-layer chromatography (TLC) .

Q. What statistical or computational methods are recommended to validate the reproducibility of this compound synthesis across laboratories?

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio) .

- Interlaboratory studies : Share protocols via platforms like Zenodo and use Cohen’s kappa coefficient to assess reproducibility in yield or purity data .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .

Data Presentation and Reproducibility

Q. How should researchers present contradictory synthetic yield data in publications?

- Tabular comparison : List yields under varying conditions (e.g., catalyst loading, solvent) without vertical lines, as per journal guidelines .

- Error analysis : Include standard deviations from triplicate experiments and discuss outliers (e.g., moisture sensitivity of intermediates) .

- Supplemental information : Provide raw NMR spectra and HPLC chromatograms in supporting files to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.